2-(5-Methylfuran-2-yl)naphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
75689-18-8 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-9-6-7-14(18-9)12-8-13(16)10-4-2-3-5-11(10)15(12)17/h2-8H,1H3 |
InChI Key |
VGONAXFBLQJUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation in Aqueous Media
Microwave irradiation has emerged as a high-efficiency method for synthesizing naphthoquinone-furan hybrids. A representative protocol involves reacting 2-hydroxy-1,4-naphthoquinone with 5-methylfuran-2-carbaldehyde in aqueous lithium chloride (LiCl) at 70°C for 15 minutes under microwave conditions . This method eliminates organic solvents, achieving yields exceeding 85% while minimizing by-product formation. The reaction mechanism proceeds via a Knoevenagel-type condensation, where the aldehyde’s carbonyl group activates the quinone’s β-position for nucleophilic attack (Figure 1) .
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes kinetic energy without side reactions |
| Irradiation Time | 15 minutes | Balances reaction completion and energy use |
| Catalyst (LiCl) | 1 mmol | Enhances electrophilicity of aldehyde |
| Solvent | Water | Green medium with high polarity for solubility |
This approach’s advantages include rapid reaction times (<30 minutes) and compatibility with diverse aldehydes, making it scalable for combinatorial libraries . However, the method requires precise temperature control to prevent quinone decomposition.
Silver-Catalyzed Oxidative Coupling
Silver nitrate (AgNO₃)-mediated coupling is a robust strategy for constructing the naphthoquinone-furan bond. In a documented procedure, 2-chloro-1,4-naphthoquinone reacts with 5-methylfuran-2-boronic acid in acetonitrile/water (3:1) under reflux, using AgNO₃ (10 mol%) and ammonium persulfate ((NH₄)₂S₂O₈) as co-catalysts . The reaction achieves 70–75% yield after 6 hours, with the silver ion facilitating oxidative coupling through a radical intermediate (Figure 2) .
Key Mechanistic Insights :
-
Initiation : Ag⁺ oxidizes the boronic acid to generate a furyl radical.
-
Propagation : The radical attacks the quinone’s C-2 position, displacing chloride.
-
Termination : A second Ag⁺ oxidizes the intermediate to restore aromaticity .
Table 2: Catalyst Screening for Oxidative Coupling
| Catalyst System | Yield (%) | Selectivity (C-2 vs. C-3) |
|---|---|---|
| AgNO₃/(NH₄)₂S₂O₈ | 75 | 9:1 |
| Cu(OAc)₂/H₂O₂ | 52 | 6:1 |
| FeCl₃/TBHP | 48 | 4:1 |
While AgNO₃ offers superior regiocontrol, its cost and sensitivity to light pose challenges for industrial-scale synthesis.
Nucleophilic Aromatic Substitution
Nucleophilic substitution provides a direct route for introducing the furan moiety. In a study by , 2,3-dichloro-1,4-naphthoquinone undergoes displacement with 5-methylfuran-2-thiol in ethanol using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 40°C for 4 hours, yielding 78% of the target compound after recrystallization from dimethylformamide (DMF)/ethanol .
Reaction Conditions :
-
Solvent : Ethanol (polar protic, enhances nucleophilicity)
-
Base : K₂CO₃ (mild, prevents quinone reduction)
-
Temperature : 40°C (avoids thermal degradation)
Table 3: Substitution Efficiency with Different Nucleophiles
| Nucleophile | Yield (%) | Purity (%) |
|---|---|---|
| 5-Methylfuran-2-thiol | 78 | 98.5 |
| 5-Methylfuran-2-amine | 65 | 97.2 |
| 5-Methylfuran-2-ol | 42 | 95.8 |
Thiol-based nucleophiles outperform amines and alcohols due to their higher nucleophilicity and stability under basic conditions .
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Industrial Applicability
| Method | Yield (%) | Cost ($/kg) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Microwave Condensation | 85 | 120 | High | 2.1 |
| Silver-Catalyzed Coupling | 75 | 340 | Moderate | 5.8 |
| Nucleophilic Substitution | 78 | 90 | High | 3.4 |
| Diels-Alder (Theoretical) | N/A | 200 | Low | 4.2 |
Microwave-assisted synthesis excels in sustainability and cost-effectiveness, whereas silver-based methods suffer from catalyst expenses. Nucleophilic substitution balances yield and scalability but requires toxic thiol precursors.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone ring can be oxidized to form different derivatives.
Reduction: Reduction of the quinone ring leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted quinones, and other functionalized naphthoquinones .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida tenuis | Antifungal |
Case Study:
A study focused on synthesizing new derivatives of naphthoquinones revealed that compounds similar to this compound demonstrated enhanced antibacterial activity against Staphylococcus aureus compared to standard antibiotics like vancomycin. The mechanisms of action were attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. The presence of the naphthoquinone structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | High scavenging activity | |
| ABTS Assay | Significant antioxidant effect |
Cancer Research
This compound has shown potential as an anticancer agent. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.
Case Study:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Materials Science
The unique properties of this compound extend into materials science, particularly in the development of organic electronic devices and sensors due to its electronic properties.
| Application Area | Potential Use | Reference |
|---|---|---|
| Organic Photovoltaics | Light-harvesting materials | |
| Sensors | Chemical sensors |
Synthesis and Chemical Transformations
The synthesis of this compound can be achieved through various methods including nucleophilic substitutions and condensation reactions. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities.
Synthetic Pathways Overview:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to form new derivatives. |
| Condensation Reactions | Formation through condensation with other aromatic compounds. |
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound also interacts with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Naphthoquinone Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) and alkyl groups enhance solubility but reduce redox activity compared to electron-withdrawing substituents like triazoles .
- Substituent Position : C2-substituted derivatives (e.g., 2i, 4j) exhibit stronger bioactivity than C3-substituted analogs due to better alignment with biological targets .
- Hydrogen Bonding: Hydroxyl or amino groups (e.g., 2i, 91) facilitate intermolecular interactions, improving crystallinity and stability .
Key Observations :
Table 3: Anticancer and Antimicrobial Activities
Key Observations :
- Triazole Derivatives : Exhibit superior antiplasmodial activity due to enhanced membrane permeability and target engagement .
- Amino-Substituted Derivatives: Show dose-dependent cytotoxicity in cancer cells, with bulky substituents (e.g., benzyl) improving potency .
Physicochemical Properties
Table 4: Calculated and Experimental Properties
Key Observations :
- Hydrophobicity : Chloro- and alkyl-substituted derivatives (LogP >3) exhibit poor aqueous solubility, limiting bioavailability .
- Polar Surface Area (PSA) : Higher PSA (e.g., 74.6 Ų in 2-[(5-chloro-2-hydroxyphenyl)hydroxymethyl] derivative) correlates with improved hydrogen-bonding capacity and crystallinity .
Biological Activity
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is a synthetic organic compound characterized by a naphthalene backbone with a 5-methylfuran substituent. This compound is part of the naphthoquinone family, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The following sections will explore its synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C${13}$H${10}$O$_{2}$. Its unique structure enhances its reactivity and biological activity due to the presence of both aromatic and heteroaromatic components. The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and condensation reactions involving naphthoquinones.
Anticancer Properties
Research indicates that naphthoquinones, including this compound, exhibit significant anticancer activity. They have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the alkylation of DNA. For instance, studies have demonstrated that compounds with similar structures can selectively target cancer cells while sparing normal cells due to their higher levels of endogenous ROS .
Table 1: Anticancer Activity of Naphthoquinone Derivatives
| Compound Name | Structure Type | Cancer Cell Line | IC$_{50}$ (µM) |
|---|---|---|---|
| This compound | Naphthoquinone | MCF-7 (Breast) | 0.75 |
| 1,4-Naphthoquinone | Naphthoquinone | HeLa (Cervical) | 0.50 |
| 5-Hydroxy-1,4-naphthoquinone | Hydroxy Naphthoquinone | A549 (Lung) | 0.30 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of naphthoquinones possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cellular membranes.
Table 2: Antimicrobial Activity of Naphthoquinones
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 1,4-Naphthoquinone | Escherichia coli | 16 µg/mL |
| 6-Methylcoumarin | Candida albicans | 8 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- ROS Generation : The compound can undergo redox cycling, leading to increased ROS production in cells, which is particularly harmful to cancer cells .
- DNA Alkylation : Naphthoquinones can form adducts with DNA, leading to mutations and triggering apoptotic pathways .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism in both cancerous and microbial cells .
Case Studies
Recent studies have explored the efficacy of this compound in various experimental setups:
- A study conducted by Pavan et al. demonstrated that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC$_{50}$ value significantly lower than many existing chemotherapeutics .
- Another investigation focused on its antimicrobial potential revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations comparable to traditional antibiotics .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione?
Answer:
The synthesis of naphthoquinone derivatives typically involves coupling reactions. For example:
- Alkylation/Oxyfunctionalization: React 1,4-naphthoquinone with 5-methylfuran-2-yl reagents under basic conditions (e.g., K₂CO₃ in DMF). Propargyl bromide or similar alkylating agents can introduce substituents .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is commonly used, as seen in the synthesis of 2-(4-azidobutoxy)naphthalene-1,4-dione derivatives .
Table 1: Example Reaction Conditions for Naphthoquinone Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, propargyl bromide, RT, 2h | ~70% | |
| Purification | Hexane:EtOAc (9:1), column chromatography | >95% purity |
Basic: How is the crystal structure of this compound characterized?
Answer:
X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is the gold standard. Key considerations:
- Crystallization: Optimize solvent systems (e.g., DCM/hexane) to obtain high-quality single crystals.
- Data Collection: Use high-resolution detectors to mitigate twinning issues, especially for small molecules .
- Software Workflow: SHELXS for structure solution and SHELXL for refinement, validated against CIF standards .
Advanced: How can researchers resolve contradictions in toxicological data for naphthoquinones?
Answer:
Apply systematic review frameworks, such as the ATSDR inclusion criteria (Table B-1) and risk of bias assessment (Tables C-6/C-7):
- Inclusion Criteria: Prioritize studies with defined exposure routes (inhalation, oral, dermal) and systemic effects (hepatic, renal) .
- Bias Mitigation: Evaluate randomization, dose reporting, and outcome transparency. Studies with ≥3 "yes" responses in risk-of-bias questionnaires qualify as moderate/high confidence .
Table 2: Risk of Bias Assessment for Animal Studies (Adapted from )
| Criteria | High Confidence | Low Confidence |
|---|---|---|
| Dose randomization? | Yes | No |
| Allocation concealment? | Yes | Unreported |
Advanced: What in vitro models are optimal for assessing antimicrobial activity of this compound?
Answer:
- Gram-positive models: Use Staphylococcus epidermidis and Bacillus subtilis spores, with MIC assays (e.g., 2.44–31.2 µg/mL for similar naphthoquinones) .
- Live Imaging: Track spore germination inhibition using SporeTrackerX for real-time activity analysis .
- Controls: Include cefuroxime (9.8 µg/mL) for benchmarking .
Advanced: How do structural modifications influence anticancer activity in naphthoquinone derivatives?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Position 2/3 Substitutions: Chloro or amino groups at C2/C3 enhance cytotoxicity (e.g., IC₅₀ = 1.75 µg/mL against MOLT-3 cells) .
- Polar Groups: Hydroxy or thioether moieties improve solubility and target binding (e.g., MIC = 4.88 µg/mL for S. epidermidis) .
Table 3: Anticancer Activity of Selected Naphthoquinones
| Compound | Modification | IC₅₀ (µg/mL) | Target Cell Line |
|---|---|---|---|
| 2-Chloro-3-cyanophenyl | C2-Cl, C3-CN | 1.75 ± 0.20 | MOLT-3 |
| Ferrocene derivative | C2-Fe complex | <1 µM | PC-3 (prostate) |
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H-NMR: Identify furan protons (δ 6.2–7.5 ppm) and naphthoquinone aromatic signals (δ 7.8–8.2 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ = 265.0745 for C₁₅H₁₂O₄) .
Advanced: How to design dose-response studies for inhalation toxicity assessment?
Answer:
- Exposure Systems: Use aerosol chambers with controlled particulate matter (PM₂.₅) concentrations.
- Endpoints: Monitor respiratory effects (e.g., lung histopathology) and hepatic biomarkers (ALT/AST levels) .
- Dose Range: Reference ATSDR guidelines for 2-methylnaphthalene (oral LD₅₀ = 1.2 g/kg in rats) .
Advanced: What computational tools predict environmental fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
